6-bromo-N-cyclopropylpyrazin-2-amine

Description

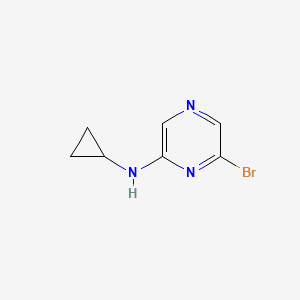

6-Bromo-N-cyclopropylpyrazin-2-amine is a heterocyclic organic compound with the molecular formula C₇H₈BrN₃ and a monoisotopic mass of 212.99016 Da . Its structure features a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted with a bromine atom at position 6 and a cyclopropylamine group at position 2. The SMILES notation is C1CC1NC2=CN=CC(=N2)Br, and the InChIKey is CZMPEJGMEWOAJF-UHFFFAOYSA-N .

Key structural attributes include:

Properties

Molecular Formula |

C7H8BrN3 |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

6-bromo-N-cyclopropylpyrazin-2-amine |

InChI |

InChI=1S/C7H8BrN3/c8-6-3-9-4-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) |

InChI Key |

CZMPEJGMEWOAJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CN=CC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-cyclopropylpyrazin-2-amine typically involves the bromination of N-cyclopropylpyrazin-2-amine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine or brominating agents to meet industrial safety standards.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-cyclopropylpyrazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions:

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted pyrazine derivative, while a Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

Based on the search results, here's what is known about the compound 6-bromo-N-cyclopropylpyrazin-2-amine and related compounds:

Basic Information on this compound

- Chemical Formula: C7H8BrN3

- InChI: InChI=1S/C7H8BrN3/c8-6-3-9-4-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)

- SMILES: C1CC1NC2=CN=CC(=N2)Br

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 213.99744 | 131.2 |

| $$M+Na]+ | 235.97938 | 136.6 |

| $$M+NH4]+ | 231.02398 | 136.9 |

| $$M+K]+ | 251.95332 | 137.6 |

| $$M-H]- | 211.98288 | 138.7 |

| $$M+Na-2H]- | 233.96483 | 139.2 |

| $$M]+ | 212.98961 | 133.9 |

| $$M]- | 212.99071 | 133.9 |

Related Research

- This compound can be synthesized from methyl 3-amino-6-cyclopropylpyrazine-2-carboxylate .

- Other cyclopropyl-bearing compounds have shown antiviral effects . Specifically, a cyclopropyl group at a certain position led to improved inhibition of virus replication .

Safety and Hazards of a related compound, 2-Amino-6-bromopyridine

- GHS Classification:

- H302: Harmful if swallowed

- H312: Harmful in contact with skin

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H332: Harmful if inhaled

- H335: May cause respiratory irritation

- Hazard Classes and Categories:

- Acute Tox. 4

- Skin Irrit. 2

- Eye Irrit. 2A

- STOT SE 3

Potential Applications

While the search results do not explicitly detail the applications of this compound, they suggest potential areas of interest:

- Pharmaceutical Research: As a building block in the synthesis of potential PI3K-C2α inhibitors .

- Antiviral Research: Given that related cyclopropyl compounds display antiviral activity .

- Metal-Complexed Molecules: Metal-based coordination compounds are of growing interest for biological applications .

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclopropylpyrazin-2-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and cyclopropyl group could influence the compound’s binding affinity and selectivity for these targets. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-bromo-N-cyclopropylpyrazin-2-amine, we analyze its structural and physicochemical properties against three analogs:

6-Bromo-N-isopropylpyridazin-3-amine

- Molecular formula : C₇H₉BrN₃ .

- Core heterocycle : Pyridazine (two adjacent nitrogen atoms at positions 1 and 2).

- Substituents : Bromine at position 6, isopropylamine at position 3.

- Key differences: Pyridazine’s nitrogen adjacency creates distinct electronic properties compared to pyrazine. No CCS or XLogP data are available, but the molecular weight (213.07 Da) is nearly identical to the target compound .

6-Bromo-N-cyclopropylpyridin-2-amine

- Molecular formula : C₈H₉BrN₂ .

- Core heterocycle : Pyridine (one nitrogen atom at position 1).

- Substituents : Bromine at position 6, cyclopropylamine at position 2.

- Key differences :

- Pyridine’s single nitrogen atom results in lower polarity and higher lipophilicity (XLogP = 2.7 ) compared to pyrazine derivatives .

- Reduced hydrogen-bond acceptors (2 vs. 3) may limit crystal lattice stability, as evidenced by its commercial availability but lack of structural refinement studies (cf. SHELX applications in ).

- Molecular weight (213.07 Da ) is marginally higher due to an additional carbon in the pyridine ring .

6-Bromo-5-methylpyrazin-2-amine

- Molecular formula : C₅H₆BrN₃ .

- Core heterocycle : Pyrazine (same as the target compound).

- Substituents : Bromine at position 6, methyl at position 5, and amine at position 2.

- Lower molecular weight (187.02 Da) and absence of a cyclopropyl group reduce ring strain, which may stabilize the compound under thermal stress .

Table 1: Comparative Analysis of Key Properties

Discussion of Key Findings

- Heterocycle Impact : Pyrazine’s dual nitrogen atoms enhance electron deficiency, making it more reactive in cross-coupling reactions than pyridine or pyridazine analogs. This property is critical in medicinal chemistry for constructing bioactive scaffolds .

- Substituent Effects : The cyclopropyl group introduces steric strain, which may favor ring-opening reactions or modulate metabolic stability in drug design. In contrast, methyl or isopropyl groups prioritize solubility .

- Safety and Applications : While 6-bromo-5-methylpyrazin-2-amine has documented safety protocols (e.g., hazard warnings) , the target compound’s safety profile remains uncharacterized. Its commercial availability suggests utility as a synthetic intermediate .

Biological Activity

6-Bromo-N-cyclopropylpyrazin-2-amine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Overview of this compound

Chemical Properties:

- Molecular Formula: C7H8BrN3

- Molecular Weight: 214.06 g/mol

- IUPAC Name: this compound

- Structure: The compound features a bromine atom at the 6th position of the pyrazine ring and a cyclopropyl group attached to the nitrogen atom.

Synthesis:

The synthesis typically involves bromination of N-cyclopropylpyrazin-2-amine using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane at room temperature.

The biological activity of this compound is influenced by its ability to interact with various biological targets. The presence of the bromine atom and cyclopropyl group enhances its reactivity, allowing it to modulate enzyme activity or receptor binding. This can lead to various pharmacological effects, particularly in the fields of oncology and neurology .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. The pyrazine moiety is known for its role in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Activity

In studies focusing on cancer cell lines, derivatives of pyrazine have shown promise as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells through modulation of signaling pathways.

Neuroprotective Effects

There is emerging evidence that compounds targeting neurological pathways can improve cognitive functions and offer neuroprotection. For instance, studies have shown that certain pyrazine derivatives can block adenosine receptors, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

-

Anticancer Study:

A study evaluated the efficacy of various pyrazine derivatives, including this compound, against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values below 20 µM for several derivatives, highlighting their potential as anticancer agents . -

Neuroprotective Research:

In a preclinical model for Alzheimer's disease, compounds similar to this compound were tested for their ability to reduce amyloid-beta levels and improve cognitive function. The results demonstrated a marked improvement in memory retention and a decrease in neurotoxic markers .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.